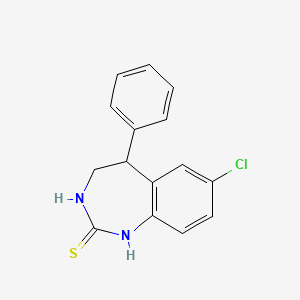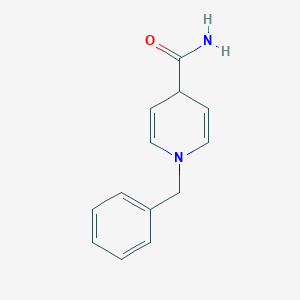
4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-, also known as 1-benzyl-1,4-dihydronicotinamide, is a compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This compound is characterized by a pyridine ring substituted with a carboxamide group and a phenylmethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- typically involves the reduction of nicotinamide derivatives. One common method is the reduction of 1-benzylpyridinium salts using sodium borohydride or other reducing agents under mild conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a palladium or platinum catalyst to reduce the pyridinium salt in the presence of hydrogen gas. The reaction conditions are optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium channels, which are involved in various physiological processes . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridines: These compounds share a similar structure and are known for their calcium channel blocking properties.
Nicotinamide Derivatives: Compounds such as nicotinamide and its analogs have similar biological activities and are used in various therapeutic applications.
Uniqueness
4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and may contribute to its interaction with biological membranes and targets .
Properties
CAS No. |
89880-50-2 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-benzyl-4H-pyridine-4-carboxamide |
InChI |
InChI=1S/C13H14N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-9,12H,10H2,(H2,14,16) |
InChI Key |
PJTLVPOFZBUOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


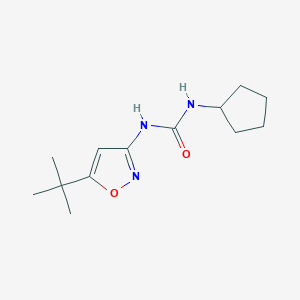
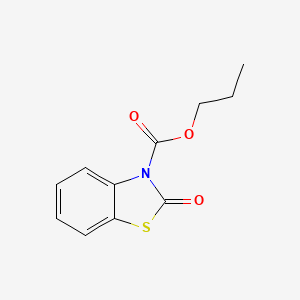
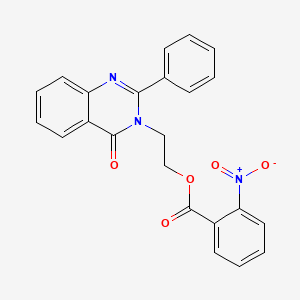
phosphanium bromide](/img/structure/B14374464.png)

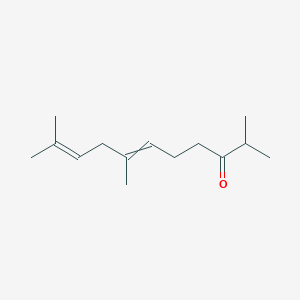
![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
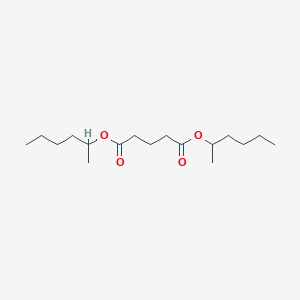
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
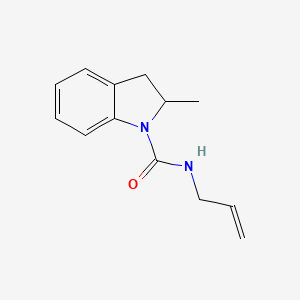
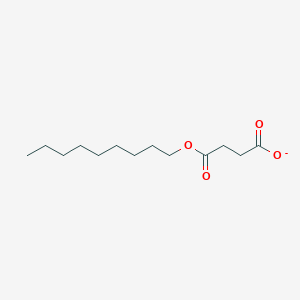
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)
